molecular formula C25H30N2O5 B063641 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid CAS No. 193091-13-3

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid

Cat. No.: B063641
CAS No.: 193091-13-3
M. Wt: 438.5 g/mol
InChI Key: PMBMICXKUORYBM-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader exploration of 2-oxopiperazine derivatives that began gaining prominence in the early 2000s. The compound's synthesis methodology was established through systematic investigations into pseudodipeptide-based chiral piperazine systems, which were initially designed as potential protease-activated receptor 1 antagonists. These early studies, conducted around 2013, demonstrated the feasibility of constructing highly functionalized 2-oxopiperazine scaffolds through a four-step synthetic pathway involving reduction of cyano groups to build the piperazine ring, followed by selective functionalization at multiple positions.

The historical development of this compound can be traced through the evolution of piperazine-based medicinal chemistry, where researchers recognized the unique structural advantages offered by the 2-oxopiperazine core. The incorporation of benzyl substituents and phenylpropanoic acid moieties represented a strategic advancement in creating compounds with enhanced pharmacological profiles. The stereochemical considerations denoted by the specific spatial arrangements around chiral centers became particularly important as researchers discovered how these configurations significantly influenced biological activity and molecular interactions.

Subsequent research in the mid-2010s expanded the synthetic approaches to include improved methodologies for preparing substituted oxopiperazines, addressing previous limitations of low-yielding coupling reactions and harsh reaction conditions. The development of reductive amination techniques and protective group strategies enabled more efficient synthesis routes, establishing the compound as a readily accessible intermediate for pharmaceutical applications.

Significance in Pharmaceutical Research

The pharmaceutical significance of this compound stems from its multifaceted applications in drug development and medicinal chemistry research. The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs. Its unique structural features, combining a piperazine ring with a phenylpropanoic acid moiety, provide a versatile scaffold for designing compounds with improved pharmacological profiles compared to traditional therapeutic agents.

In biochemical research applications, this compound has demonstrated significant utility in studies related to enzyme inhibition and receptor binding mechanisms. Researchers have employed it to investigate drug action mechanisms and identify potential therapeutic targets, contributing to a deeper understanding of molecular pharmacology. The compound's ability to interact with specific biological targets has made it valuable for elucidating structure-activity relationships in drug design.

The compound's role in drug formulation represents another critical aspect of its pharmaceutical significance. Its structural characteristics enable the development of novel drug delivery systems that enhance bioavailability and efficacy of active pharmaceutical ingredients. This capability has proven particularly valuable in addressing challenges related to drug absorption and distribution in biological systems.

Recent investigations have revealed the compound's potential in developing beta-site amyloid precursor protein cleaving enzyme 1 inhibitors, demonstrating its relevance in neurodegenerative disease research. Studies have shown that derivatives incorporating this scaffold exhibit potent inhibitory activity with nanomolar potency ranges, indicating significant therapeutic potential for Alzheimer's disease treatment.

Research Application Specific Use Reported Activity Reference Year
Enzyme Inhibition Beta-site amyloid precursor protein cleaving enzyme 1 Nanomolar range potency 2017
Receptor Studies Protease-activated receptor 1 antagonism Moderate activity 2013
Drug Development Analgesic synthesis intermediate Key building block 2024
Formulation Science Novel delivery systems Enhanced bioavailability 2024

Position within Piperazine-Based Compound Studies

Within the broader context of piperazine-based compound research, this compound occupies a distinctive position as a highly functionalized derivative that exemplifies advanced structural modification strategies. The piperazine scaffold represents a privileged structure frequently encountered in biologically active compounds, with the piperazine nucleus found in numerous marketed drugs spanning antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics.

The compound's structural complexity, featuring 1,3,4,5-tetrasubstituted-2-oxopiperazine architecture, positions it among the most sophisticated examples of piperazine derivatization. This level of functionalization enables precise control over molecular interactions and biological activity, distinguishing it from simpler piperazine derivatives. The incorporation of multiple substitution patterns allows for fine-tuning of pharmacological properties through systematic structural modifications.

Comparative analysis with other piperazine-based research compounds reveals the unique advantages offered by the specific substitution pattern present in this molecule. The benzyl group contributes to lipophilicity and membrane permeability, while the phenylpropanoic acid moiety provides opportunities for additional molecular interactions. The tert-butyloxycarbonyl protecting group serves dual purposes, facilitating synthetic transformations while potentially modulating biological activity.

Recent advances in piperazine-based ligand synthesis have highlighted the versatility of compounds like this compound in creating metal complexes with diverse applications. The nitrogen atoms within the piperazine ring create potential coordination sites for metal ions, expanding the utility of these compounds beyond traditional pharmaceutical applications into areas such as catalysis and metal-organic frameworks.

Structural Feature Functional Contribution Research Significance
2-Oxopiperazine core Conformational constraint Enhanced selectivity
Benzyl substitution Lipophilicity enhancement Improved membrane permeability
Phenylpropanoic acid Additional binding interactions Increased potency
tert-Butyloxycarbonyl group Synthetic protection Controlled derivatization

The compound's position within contemporary piperazine research is further emphasized by its role in advancing synthetic methodologies for complex heterocyclic systems. The successful synthesis of this compound has contributed to the development of improved protocols for constructing highly substituted piperazine derivatives, influencing subsequent research directions in medicinal chemistry. These methodological advances have enabled the preparation of compound libraries for systematic biological evaluation, facilitating structure-activity relationship studies that guide rational drug design efforts.

Properties

IUPAC Name

2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-25(2,3)32-24(31)27-15-14-26(21(23(29)30)17-19-12-8-5-9-13-19)22(28)20(27)16-18-10-6-4-7-11-18/h4-13,20-21H,14-17H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBMICXKUORYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405728
Record name (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193091-13-3
Record name (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid , also known by its CAS number 1060813-75-3, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H34N2O8C_{23}H_{34}N_{2}O_{8}, with a molecular weight of approximately 466.525 g/mol. The structure includes a piperazine ring, which is often associated with various bioactive compounds, and a carboxylic acid functional group that is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H34N2O8
Molecular Weight466.525 g/mol
CAS Number1060813-75-3
LogP5.64750
PSA111.68000

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins, which mediate inflammation.

In a study evaluating novel derivatives of phenylpropionic acids, compounds demonstrated significant COX inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen . The presence of the carboxylic acid moiety in these compounds is essential for their interaction with the COX active site, enhancing their anti-inflammatory efficacy.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Similar derivatives have been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like chloramphenicol . The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Cytotoxicity and Genotoxicity

Further investigations into the cytotoxicity of related compounds revealed that while some exhibited significant cytotoxic effects against cancer cell lines, others were found to be less toxic, indicating a potential therapeutic window for development . Genotoxicity studies are crucial for understanding the safety profile of these compounds before clinical application.

Case Studies

  • Study on COX Inhibition : A study synthesized several derivatives based on the phenylpropionic acid scaffold and evaluated their COX-1 and COX-2 inhibitory activities. The results indicated that certain modifications enhanced potency significantly compared to ibuprofen .
  • Antibacterial Evaluation : Another research effort focused on synthesizing azole-based compounds and assessing their antibacterial properties alongside phenylpropionic derivatives. The findings suggested that structural modifications could lead to enhanced antibacterial activity against resistant strains .

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:

  • COX Enzyme Interaction : The carboxylic acid group facilitates binding within the active site of COX enzymes through ionic interactions.
  • Bacterial Cell Interaction : The lipophilic nature of the benzyl group enhances membrane permeability, allowing better interaction with bacterial membranes.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its design allows for modifications that can enhance biological activity or selectivity towards specific targets. Research has indicated that derivatives of this compound may exhibit:

  • Antimicrobial properties : Studies have shown that similar piperazine derivatives can inhibit bacterial growth and may serve as lead compounds in antibiotic development.
  • Anticancer activity : Preliminary investigations suggest that modifications to the piperazine structure can lead to compounds with cytotoxic effects against various cancer cell lines.

Drug Development

The compound serves as a scaffold for the synthesis of novel drugs. Its ability to interact with biological targets makes it a valuable intermediate in drug discovery processes. For example:

  • Targeting enzymes : The piperazine ring can be modified to enhance binding affinity to specific enzymes involved in disease pathways.
  • Prodrug formulations : The ester functionality allows for the design of prodrugs that can improve bioavailability and pharmacokinetic properties.

Biological Studies

Research into the biological mechanisms of this compound has revealed its potential roles in:

  • Neuropharmacology : Compounds derived from piperazine are known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Cell signaling pathways : Investigations into how this compound influences cellular signaling may provide insights into its therapeutic mechanisms.

Case Studies

Several case studies highlight the applications of this compound in various fields:

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of piperazine-based compounds, including those related to 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid. Results indicated significant antibacterial activity against Staphylococcus aureus, showcasing the potential for developing new antibiotics from this class of compounds.

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical institute demonstrated that modified versions of this compound exhibited selective cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Structural Analog: 2-[(2S)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-Methylpropyl)piperazin-1-yl]acetic Acid

  • Molecular Formula : C₁₅H₂₈N₂O₄ (vs. C₂₅H₂₉N₂O₅ for the target compound)
  • Key Differences: The analog lacks the benzyl and phenyl substituents, instead featuring a 2-methylpropyl (isobutyl) group at position 2 of the piperazine ring. The acetic acid side chain (vs. 3-phenylpropanoic acid) reduces steric bulk and alters solubility (logP: 1.91 vs. estimated ~3.5 for the target compound) . Application: The analog’s simpler structure may favor metabolic clearance, whereas the target’s phenyl groups enhance lipophilicity and receptor binding in hydrophobic environments.

2-Benzyl-3-phenylpropanoic Acid (CAS 21307-97-1)

  • Structural Overlap: Shares the 3-phenylpropanoic acid moiety but lacks the piperazine-Boc framework.
  • Reduced molecular complexity may correlate with lower bioactivity in targets requiring piperazine-mediated interactions .

Methyl (2S)-3,3-Dimethyl-2-[Methyl-[(2-Methylpropan-2-yl)oxycarbonyl]amino]butanoate

  • Synthetic Relevance : This intermediate (from ) highlights the Boc group’s role in protecting amines during synthesis.
  • Comparison :
    • The methyl ester (vs. carboxylic acid in the target) improves solubility in organic solvents but requires hydrolysis for biological activity.
    • The tert-butyloxycarbonyl group in both compounds ensures stability under basic conditions, critical for multi-step syntheses .

Physicochemical and Analytical Data Comparison

Property Target Compound 2-[(2S)-4-Boc-2-(Isobutyl)piperazin-1-yl]acetic Acid 2-Benzyl-3-phenylpropanoic Acid
Molecular Weight ~455.5 g/mol (estimated) 300.394 g/mol 256.3 g/mol
LogP ~3.5 (predicted) 1.91 ~2.8 (estimated)
Key Functional Groups Boc, 2-oxo, phenylpropanoic acid Boc, acetic acid Benzyl, phenylpropanoic acid
HPLC Retention Not reported N/A N/A

Notes:

  • The target’s Boc group and phenylpropanoic acid side chain likely extend its half-life compared to simpler analogs .
  • LCMS data for related compounds (e.g., m/z 732 in ) suggests higher molecular weight derivatives exhibit distinct fragmentation patterns, useful in analytical characterization .

Preparation Methods

Reductive Amination for Diamine Intermediate Formation

The synthesis begins with the reductive amination of protected amino acid esters. For example, phenylalanine methyl ester reacts with dimethoxyacetaldehyde in the presence of hydrogen gas and a palladium-on-carbon (Pd/C) catalyst to form an intermediate secondary amine. This step establishes the foundational carbon framework for subsequent cyclization.

Representative Reaction Conditions

ReagentSolventCatalystTemperatureYield
DimethoxyacetaldehydeMeOHPd/C25°C65–75%

Coupling with Protected Amino Acids

The secondary amine undergoes coupling with Fmoc-glycine or analogous residues using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). This step introduces the carboxylic acid side chain necessary for subsequent cyclization. Challenges in coupling efficiency (e.g., yields as low as 48%) necessitate optimization through alternative coupling agents like COMU or DIC/Oxyma.

Cyclization to Form the Piperazin-2-one Core

Acid-Mediated Cyclization

Cyclization of the linear precursor is achieved under acidic conditions. Trifluoroacetic acid (TFA) in combination with triisopropylsilane (TIPS) and 1,2-dichloroethane (DCE) facilitates the removal of tert-butyl ester protecting groups while promoting intramolecular amide bond formation. This step is critical for constructing the six-membered piperazinone ring.

Optimized Cyclization Protocol

AcidAdditiveSolventTimeYield
TFA (50%)TIPS1,2-DCE16 h53%
HCl (5 M)NoneDioxane/H2O24 h50%

Stereochemical Control

The (2S,3'S) configuration observed in related compounds suggests the use of chiral starting materials or resolution techniques. For instance, employing L-phenylalanine methyl ester ensures the desired stereochemistry at the 2-position, while the 3'-benzyl group’s orientation is controlled during reductive amination.

Introduction of the Boc Protecting Group

Boc Protection of the Piperazine Nitrogen

The tert-butyloxycarbonyl (Boc) group is introduced at the 4-position of the piperazinone ring using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step typically occurs post-cyclization to avoid interference during earlier synthetic steps.

Boc Protection Conditions

ReagentBaseSolventTemperatureYield
Boc2ODIPEACH2Cl20°C to 25°C85–90%

Final Deprotection and Functionalization

Ester Hydrolysis to Propanoic Acid

The methyl or tert-butyl ester of the propanoic acid moiety is hydrolyzed using acidic or basic conditions. For tert-butyl esters, TFA-mediated deprotection is preferred, whereas methyl esters require harsher conditions such as aqueous hydrochloric acid.

Deprotection Methods

Ester TypeReagentSolventTimeYield
Methyl5 M HClDioxane24 h70%
tert-ButylTFA/TIPS/DCE1,2-DCE4 h95%

Purification and Characterization

Final purification is achieved via flash chromatography using silica gel and gradients of ethyl acetate/hexanes. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with specific attention to the α-protons of the piperazinone ring (δ 3.8–4.2 ppm in 1H NMR).

Comparative Analysis of Synthetic Routes

The table below summarizes two primary routes to the target compound, highlighting yield efficiencies and critical steps:

RouteKey StepsTotal YieldAdvantagesLimitations
1Reductive amination → Coupling → Cyclization24%Stereochemical controlLow coupling yields
2Acylation → Cyclization → Boc protection39%Higher cyclization efficiencyRequires chiral resolution

Challenges and Optimization Opportunities

  • Coupling Efficiency: Low yields during peptide coupling (e.g., 48% with HATU) suggest room for improvement via microwave-assisted synthesis or alternative reagents like COMU.

  • Purification Difficulties: Silica gel chromatography struggles with polar intermediates; reverse-phase HPLC may enhance purity.

  • Stereochemical Purity: Chiral chromatography or enzymatic resolution could improve enantiomeric excess for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core. A tert-butyloxycarbonyl (Boc) group is introduced for amine protection, followed by benzylation and coupling with phenylpropanoic acid derivatives. To optimize yields:

  • Use computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and intermediates, minimizing side reactions .
  • Employ orthogonal protecting groups (e.g., Boc for amines) to prevent undesired substitutions during coupling steps.
  • Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and reaction time in real-time.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Ensure ≥95% purity for biological assays .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra to verify benzyl, Boc, and phenylpropanoic acid moieties. Key signals include tert-butyl singlet (~1.4 ppm) and aromatic protons (7.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. For example, measure IC50_{50} values via dose-response curves .
  • Cellular Assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays. Include positive controls (e.g., staurosporine) and validate results with ATP-based luminescence assays.

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins. Focus on interactions between the benzyl group and hydrophobic pockets or the carboxylic acid and catalytic residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of key hydrogen bonds and π-π stacking interactions .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., replacing tert-butyl with cyclopropyl) to prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Impurity Analysis : Quantify byproducts (e.g., de-Boc derivatives) via LC-MS. Reference pharmacopeial standards for impurities like 2-(4-ethylphenyl)-propanoic acid .
  • Species-Specific Effects : Compare activity in human vs. murine cell lines to identify interspecies variability in metabolism or target expression.

Q. What strategies are effective for improving metabolic stability without compromising potency?

  • Methodological Answer :

  • Prodrug Design : Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to enhance permeability, and measure hydrolysis rates in plasma .
  • Isotere Replacement : Substitute the labile tert-butyl group with trifluoromethylpyridyl (see ) or bicyclic moieties to reduce CYP450-mediated oxidation .
  • In Silico ADMET Prediction : Use tools like ADMET Predictor to forecast metabolic hotspots and guide synthetic modifications .

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